molecular formula C3H4N4O3 B10880478 4-Amino-1,2,5-oxadiazole-3-carboxamide 2-oxide CAS No. 82295-76-9

4-Amino-1,2,5-oxadiazole-3-carboxamide 2-oxide

Cat. No.: B10880478
CAS No.: 82295-76-9
M. Wt: 144.09 g/mol
InChI Key: KMMQJENSQFSAFX-UHFFFAOYSA-N
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Description

4-Amino-1,2,5-oxadiazole-3-carboxamide 2-oxide is a heterocyclic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound, which includes an oxadiazole ring, makes it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxamide 2-oxide typically involves the reaction of 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures . Another method involves the partial oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with hydrogen peroxide in concentrated sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,2,5-oxadiazole-3-carboxamide 2-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields partially oxidized derivatives, while substitution reactions with ammonia can produce amino-substituted derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1,2,5-oxadiazole-3-carboxamide 2-oxide is unique due to its specific structure, which includes both an amino group and a carboxamide group attached to the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-amino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O3/c4-2-1(3(5)8)7(9)10-6-2/h(H2,4,6)(H2,5,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMQJENSQFSAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=[N+](ON=C1N)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402711
Record name ST024305
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82295-76-9
Record name ST024305
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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